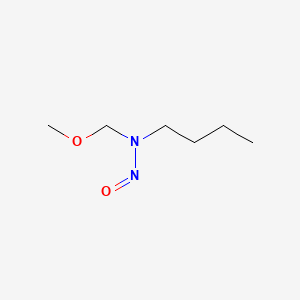![molecular formula C6H9FN2OS B14490768 {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride CAS No. 65303-77-7](/img/structure/B14490768.png)
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyanopropyl group, a sulfanyl group, and a carbamyl fluoride moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
The synthesis of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the cyanopropyl precursor. The cyanopropyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source. The sulfanyl group is then added via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the carbamyl fluoride moiety is introduced through a reaction with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles like amines or alcohols, forming new derivatives.
Hydrolysis: The carbamyl fluoride moiety can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of carbamic acid derivatives.
Scientific Research Applications
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique functional groups.
Mechanism of Action
The mechanism of action of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride involves its interaction with molecular targets through its reactive functional groups. The cyanopropyl group can participate in nucleophilic or electrophilic reactions, while the sulfanyl group can form strong bonds with metal ions or other electrophiles. The carbamyl fluoride moiety is particularly reactive, capable of forming covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride can be compared with similar compounds such as:
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl chloride: Similar structure but with a chloride instead of a fluoride, leading to different reactivity and applications.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl bromide: Bromide variant with distinct reactivity patterns.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl iodide: Iodide version, often more reactive due to the larger atomic radius of iodine.
Properties
CAS No. |
65303-77-7 |
|---|---|
Molecular Formula |
C6H9FN2OS |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(2-cyanopropan-2-ylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H9FN2OS/c1-6(2,3-8)11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
InChI Key |
BUKGVGSGQCLCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)SCNC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


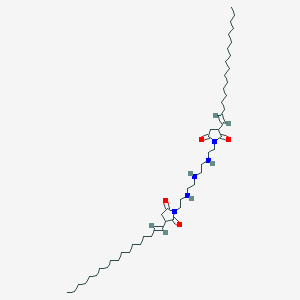
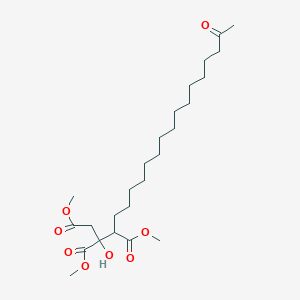
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
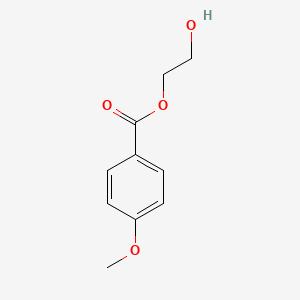



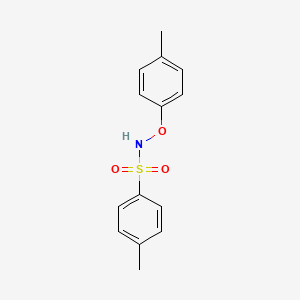


![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
